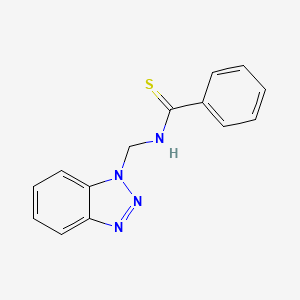

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenecarbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenecarbothioamide is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science. This compound is characterized by the presence of a benzotriazole ring attached to a benzenecarbothioamide moiety, which imparts unique chemical and physical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenecarbothioamide typically involves the reaction of benzotriazole with benzenecarbothioamide under specific conditions. One common method involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction between benzotriazole and benzenecarbothioamide. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques, such as high-performance liquid chromatography (HPLC), are often employed to monitor the reaction progress and ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenecarbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted benzotriazole derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenecarbothioamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

Mecanismo De Acción

The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenecarbothioamide involves its interaction with specific molecular targets and pathways. The benzotriazole ring can act as a nucleophile, participating in various chemical reactions that modulate the activity of enzymes and other proteins. Additionally, the compound’s ability to undergo redox reactions allows it to influence cellular redox balance and protect against oxidative damage .

Comparación Con Compuestos Similares

Similar Compounds

- N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-methylaniline

- N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-chloroaniline

- N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-(1,1’-biphenyl)-2-amine

Uniqueness

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenecarbothioamide is unique due to its specific combination of a benzotriazole ring and a benzenecarbothioamide moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, depending on the specific context of its use .

Actividad Biológica

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenecarbothioamide is a compound that belongs to the benzotriazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H10N4S

- Molecular Weight : 218.28 g/mol

- CAS Number : Not specified in the sources.

This compound features a benzotriazole moiety linked to a benzenecarbothioamide group, which is significant for its biological interactions.

Antimicrobial Activity

Research has demonstrated that benzotriazole derivatives exhibit significant antimicrobial properties. The biological evaluation of various benzotriazole compounds indicates their potential as antimicrobial agents against a range of pathogens.

Key Findings

-

Antibacterial Activity :

- Compounds derived from benzotriazole have shown effectiveness against bacterial strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. For instance, certain derivatives with bulky hydrophobic groups exhibited potent antibacterial activity due to their ability to disrupt bacterial cell membranes .

- Antifungal Activity :

- Protozoan Activity :

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Membrane Disruption : The hydrophobic nature of certain derivatives allows them to integrate into microbial membranes, leading to increased permeability and cell death.

- Inhibition of Enzymatic Activity : Some benzotriazole derivatives act as enzyme inhibitors, which can interfere with metabolic processes in bacteria and fungi.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzotriazole derivatives:

| Substituent Type | Effect on Activity | Example Compound |

|---|---|---|

| Bulky Hydrophobic Groups | Increased antibacterial activity | 4'-((1H-benzotriazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile |

| Electron-Withdrawing Groups | Enhanced antifungal properties | 4,5,6-Tribromo-benzotriazole |

| Metal Complexation | Improved protozoan activity | Cu²⁺ and Ni²⁺ complexes with thioamide ligands |

Case Studies

Several studies have highlighted the biological activities of benzotriazole derivatives:

- Antimicrobial Studies : A study evaluated various benzotriazole compounds against Staphylococcus aureus, revealing that certain derivatives were comparable to standard antibiotics like ciprofloxacin .

- Protozoan Inhibition : Research demonstrated that specific N-benzenesulfonylbenzotriazoles exhibited potent inhibitory effects on Trypanosoma cruzi, indicating potential for therapeutic applications in parasitic infections .

- Fungal Resistance : A series of experiments showed that modifying the benzotriazole ring could lead to compounds with lower MIC values against resistant fungal strains .

Propiedades

IUPAC Name |

N-(benzotriazol-1-ylmethyl)benzenecarbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4S/c19-14(11-6-2-1-3-7-11)15-10-18-13-9-5-4-8-12(13)16-17-18/h1-9H,10H2,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHNBLJMRILWTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)NCN2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.